N-(2,6-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
The compound N-(2,6-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group at the 5-position and a sulfanylacetamide moiety at the 2-position.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-4-3-5-12(2)15(11)19-14(22)10-24-17-21-20-16(23-17)13-6-8-18-9-7-13/h3-9H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJROEYNBCUNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
- Molecular Formula : CHNOS
- Molecular Weight : 429.54 g/mol
- CAS Number : 482640-24-4
Anticancer Activity
-
Mechanism of Action : The 1,3,4-oxadiazole moiety has been shown to inhibit various enzymes associated with cancer proliferation, such as:
- Thymidylate synthase
- Histone deacetylase (HDAC)
- Topoisomerase II
- Telomerase
-
In Vitro Studies : Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Compounds have shown IC values as low as 8.107 µM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .
- A study indicated that modifications to the oxadiazole structure led to increased anticancer activity, with some derivatives outperforming established chemotherapeutics like doxorubicin .
Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound has demonstrated inhibitory effects against a range of pathogens. In particular:
- Mechanisms : The antimicrobial action is believed to stem from the disruption of cellular functions in microbes through interaction with specific enzymes or structural proteins.
Other Biological Activities
The compound's structure suggests potential for various other biological activities:
- Anti-inflammatory : Compounds containing oxadiazole rings have been linked to anti-inflammatory effects, which may be beneficial in treating conditions like arthritis.
- Antioxidant : Some studies indicate that oxadiazole derivatives possess antioxidant properties that can mitigate oxidative stress in cells .
Case Studies and Research Findings
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through multi-step organic reactions involving various functional groups. The synthesis typically includes:
- Formation of the oxadiazole ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the sulfanyl group : This involves reactions with thiols or disulfides.
- Acetamide attachment : Acylation reactions are used to attach the acetamide moiety.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research has demonstrated that derivatives of N-(2,6-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exhibit significant antimicrobial activity. For instance:
- Inhibition against bacterial strains : Studies show that this compound displays notable inhibition against both gram-positive and gram-negative bacteria. In particular, it has been effective against strains like Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies indicate:
- Cell growth inhibition : It has shown promising results in inhibiting the growth of various cancer cell lines. For example, compounds with similar structures have reported percent growth inhibitions ranging from 50% to over 80% against several cancer lines including SNB-19 and OVCAR-8 .
Applications in Material Science
Beyond biological applications, this compound's unique chemical properties make it suitable for use in material science:
- Polymer synthesis : Its functional groups can be utilized to create polymers with specific properties for use in coatings or drug delivery systems.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| K. Nafeesa et al. (2017) | Antibacterial activity | Significant inhibition against gram-negative bacteria |
| ACS Omega (2023) | Anticancer studies | Percent growth inhibition up to 86% against specific cancer cell lines |
| MDPI Research | Synthesis methods | Detailed synthetic routes and characterization techniques |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, spectral data, and biological activities.
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Substituent Impact on Molecular Weight and Solubility: The pyridin-4-yl substituent (target compound) reduces molecular weight (362.43 g/mol) compared to bulkier groups like indol-3-ylmethyl (431.50 g/mol) or diphenylmethyl (428.50 g/mol). This may enhance solubility and bioavailability .
Spectral Data Trends: IR Spectroscopy: All compounds show characteristic C=O stretches (~1680–1690 cm⁻¹) and C-S bonds (~680 cm⁻¹). The indole-containing analogs exhibit N-H stretches (~3320 cm⁻¹) absent in non-amine variants . ¹H-NMR: Aromatic proton signals (δ 6.7–7.8) are consistent across analogs. Methyl groups on the phenyl ring (δ 2.3–2.5) and acetamide NH protons (δ 8.1–8.3) are diagnostic .
The pyridin-4-yl group’s electron-deficient nature may enhance interactions with enzymatic active sites compared to electron-rich indole or thiazole groups .
Q & A
Q. What are the established synthetic routes for N-(2,6-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, and what key reaction conditions influence yield and purity?
The compound is typically synthesized via cyclization of thiosemicarbazide intermediates under acidic conditions. Key steps include:
- Thiosemicarbazide formation : Reacting hydrazine derivatives with carbon disulfide.
- Oxadiazole ring closure : Using concentrated sulfuric acid (H₂SO₄) under reflux to cyclize the intermediate into the 1,3,4-oxadiazole moiety.
- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures improves purity. Yield optimization requires strict control of reaction time (8–12 hours) and temperature (80–100°C). Excess reagents or prolonged heating can lead to byproducts like sulfonic acid derivatives.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
A combination of techniques ensures accurate structural validation:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups on phenyl, pyridinyl protons).
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) verify acetamide and sulfanyl linkages.
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight.
- Elemental analysis : Validates C, H, N, and S percentages (±0.3% deviation). For quantitative purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, as described for analogous acetamides.
Advanced Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
Contradictions often arise from variations in assay protocols. Methodological solutions include:
- Standardized bioassays : Use uniform bacterial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols.
- Solvent controls : Dimethyl sulfoxide (DMSO) concentrations should be ≤1% to avoid cytotoxicity.
- Positive controls : Compare with known inhibitors (e.g., ciprofloxacin for antibacterial studies).
- Replicate studies : Triplicate measurements reduce variability. For example, reports MIC values of 8–32 µg/mL against Gram-positive bacteria, but results may shift with broth microdilution vs. agar diffusion methods.
Q. What crystallographic challenges are associated with this compound, and how can they be addressed using single-crystal X-ray diffraction?
Challenges include low crystal symmetry and solvent inclusion. Key strategies:
- Crystal growth : Slow evaporation of acetonitrile/ethanol solutions at 4°C promotes ordered packing.
- Space group determination : Monoclinic systems (e.g., P2₁/c) are common, with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° (analogous structures).
- Data refinement : Use SHELXL for least-squares refinement (R-factor < 0.05). Multi-scan absorption corrections (e.g., SADABS) account for crystal imperfections.
Q. How does the electronic configuration of the 1,3,4-oxadiazole ring influence the compound's interaction with biological targets?
The oxadiazole ring acts as a bioisostere for ester or amide groups, enhancing metabolic stability. Computational insights:
- Electron-withdrawing effects : The ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., lipoxygenase).
- Docking studies : AutoDock Vina simulations show the pyridinyl group forms hydrogen bonds with Lys-134 in E. coli DNA gyrase.
- SAR modifications : Substituting the oxadiazole with thiadiazole reduces activity, highlighting the role of oxygen’s electronegativity.
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the sulfanyl group.
- Crystallography : Use low-temperature (100 K) data collection to minimize thermal motion artifacts.
- Bioactivity : Include cytotoxicity assays (e.g., MTT on mammalian cells) to differentiate antimicrobial efficacy from nonspecific toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
